
Propan-1-amine;1,3,5-trinitrobenzene
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Overview
Description
Propan-1-amine;1,3,5-trinitrobenzene is a compound formed by the combination of propan-1-amine and 1,3,5-trinitrobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form 2,4,6-trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Another method involves the direct nitration of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid .
Propan-1-amine can be synthesized through the reduction of nitropropane or by the reaction of propanol with ammonia in the presence of a catalyst .
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives on a large scale, followed by purification processes to obtain the desired compound . Propan-1-amine is produced industrially through the catalytic hydrogenation of nitropropane or by the amination of propanol .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing nitro groups on the 1,3,5-trinitrobenzene (TNB) moiety activate the aromatic ring for nucleophilic substitution. Propan-1-amine acts as a nucleophile, attacking the electrophilic carbon atoms on the TNB ring.
Key Observations
This substitution is highly sensitive to steric effects due to the bulky propan-1-amine group, often leading to regioselectivity at the para position relative to existing substituents .
Reduction Reactions
The nitro groups on TNB undergo sequential reduction to amino groups in the presence of reducing agents.
Reduction Pathways
Reducing Agent | Conditions | Products | Yield |
---|---|---|---|
LiAlH₄ (anhydrous) | Tetrahydrofuran, 0°C | 1,3,5-Triaminobenzene + Propan-1-amine | 68–72% |
H₂/Pd-C | Ethanol, 50 psi, 60°C | Partial reduction to hydroxylamines | 45–50% |
The reaction with LiAlH₄ proceeds via a three-electron transfer mechanism, while catalytic hydrogenation favors stepwise reduction .
Acid-Base Reactivity
Propan-1-amine’s primary amine group participates in acid-base reactions, forming salts with strong acids:
Reaction Example
Propan 1 amine TNB+HCl→ Propan 1 ammonium Cl−+TNB
This protonation disrupts charge-transfer interactions, often precipitating TNB from solution .
Explosive Decomposition
The compound decomposes exothermically upon thermal or mechanical stimulation:
Decomposition Pathway
C9H12N4O6→3CO2+3N2+6H2O+Energy
Critical Parameters
Parameter | Value | Source |
---|---|---|
Detonation velocity | 7,200–7,500 m/s | |
Activation energy | 180–190 kJ/mol |
The presence of propan-1-amine slightly lowers thermal stability compared to pure TNB due to increased molecular strain .
Charge-Transfer Complex Formation
TNB’s electron-deficient aromatic system forms complexes with electron-rich species:
Complexation Data
Electron Donor | λₘₐₓ (nm) | Stability Constant (K) |
---|---|---|
Propan-1-amine | 456 | 1.2 × 10³ |
Triethylamine | 450 | 8.7 × 10² |
These complexes exhibit intense red coloration (ε≈5,600textLmol−1 cm−1
) and are characterized by redshifted UV-Vis absorption bands .
Condensation with Carbonyl Compounds
Propan-1-amine reacts with aldehydes/ketones in the presence of TNB:
Example Reaction
Propan 1 amine TNB+CH3CHO→Schiff base adduct+H2O
Optimized Conditions
Scientific Research Applications
Propan-1-amine;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Used in the production of explosives, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-1-amine;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects . The compound’s mechanism of action is influenced by its chemical structure and the presence of functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3,5-trinitrobenzene (TNT): Similar in structure but with a methyl group instead of an amine group.
1,3-Dinitrobenzene: Lacks one nitro group compared to 1,3,5-trinitrobenzene.
1,3,5-Triaminobenzene: Formed by the reduction of 1,3,5-trinitrobenzene.
Uniqueness
Propan-1-amine;1,3,5-trinitrobenzene is unique due to the presence of both an amine group and multiple nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds . This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
56270-22-5 |
---|---|
Molecular Formula |
C15H30N6O6 |
Molecular Weight |
390.44 g/mol |
IUPAC Name |
propan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3-4/h1-3H;3*2-4H2,1H3 |
InChI Key |
INCQZEJQFKHVEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.CCCN.CCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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